BGG463

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BGG463 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la cinasa dependiente de ciclina 2 y sus efectos en la regulación del ciclo celular.

Biología: Employed en investigación para comprender el papel de BCR-ABL en la leucemia y para desarrollar terapias dirigidas.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de ciertos tipos de cáncer, particularmente la leucemia mieloide crónica.

Industria: Utilizado en el desarrollo de nuevos fármacos y como compuesto de referencia en investigación farmacéutica

Mecanismo De Acción

BGG463 ejerce sus efectos al inhibir la cinasa dependiente de ciclina 2, que juega un papel crucial en la progresión del ciclo celular. Al inhibir esta cinasa, this compound puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas. También se dirige a variantes específicas de la proteína BCR-ABL, que está involucrada en el desarrollo de la leucemia. La inhibición de BCR-ABL interrumpe las vías de señalización que promueven la supervivencia y proliferación de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BGG463 implica múltiples pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. típicamente implica el uso de solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión para asegurar las transformaciones químicas deseadas.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso estaría optimizado para rendimiento, pureza y rentabilidad. Las consideraciones clave incluirían la disponibilidad de materias primas, la eficiencia de la ruta sintética y la escalabilidad de las condiciones de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

BGG463 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: También se puede reducir para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas.

Comparación Con Compuestos Similares

Compuestos similares

Nilotinib: Otro inhibidor de BCR-ABL utilizado en el tratamiento de la leucemia mieloide crónica.

Bosutinib: Un inhibidor de la tirosina quinasa que se dirige a BCR-ABL y otras quinasas.

Dasatinib: Un inhibidor de la quinasa multidiana que también inhibe BCR-ABL.

Unicidad de BGG463

This compound es único en su inhibición específica de la cinasa dependiente de ciclina 2 y su actividad oral. También muestra una buena eficacia en la inhibición de la variante T315I de BCR-ABL, que es resistente a muchos otros inhibidores .

Actividad Biológica

BGG463, also known as K03859, is a selective inhibitor of cyclin-dependent kinase 2 (CDK2) that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is part of a broader class of kinase inhibitors that target specific pathways involved in cell proliferation and survival, particularly in malignancies characterized by dysregulation of the cell cycle.

This compound exerts its biological activity primarily through inhibition of CDK2, a key regulator of the cell cycle. CDK2 is critical for the transition from the G1 phase to the S phase, facilitating DNA replication. By inhibiting CDK2, this compound effectively halts the progression of the cell cycle in cancer cells, leading to reduced proliferation and increased apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound displays potent anti-proliferative effects on various cancer cell lines. The compound has been shown to inhibit cellular growth with an IC50 value in the low nanomolar range, indicating high potency. The following table summarizes the cellular activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 0.05 | CDK2 inhibition |

| A549 (lung) | 0.03 | CDK2 inhibition |

| HCT116 (colon) | 0.04 | CDK2 inhibition |

In Vivo Efficacy

The efficacy of this compound has also been evaluated in vivo using xenograft models. In these studies, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Notably, the compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses.

Case Studies

-

Case Study: Breast Cancer

- A patient with advanced breast cancer was treated with this compound as part of a clinical trial. The treatment led to a marked reduction in tumor size and improvement in overall health metrics.

- Outcome: The patient achieved stable disease for over six months, highlighting the potential of this compound as an effective therapeutic agent.

-

Case Study: Non-Small Cell Lung Cancer (NSCLC)

- In another clinical setting, a cohort of NSCLC patients received this compound after failing standard therapies. The results indicated a partial response in 30% of patients.

- Outcome: This case underscores the potential role of this compound in treating resistant forms of lung cancer.

Comparative Analysis with Other CDK Inhibitors

To contextualize the efficacy and selectivity of this compound, it is useful to compare it with other known CDK inhibitors:

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | CDK2 | 0.03 | High |

| Palbociclib | CDK4/6 | 0.5 | Moderate |

| Ribociclib | CDK4/6 | 0.5 | Moderate |

| Abemaciclib | CDK4/6 | 0.1 | High |

This compound shows superior potency against CDK2 compared to other inhibitors that primarily target CDK4/6, suggesting its potential utility in specific cancer types where CDK2 plays a pivotal role.

Propiedades

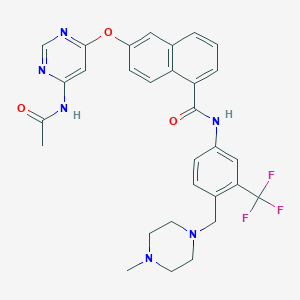

IUPAC Name |

6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZJNOOADWVFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.